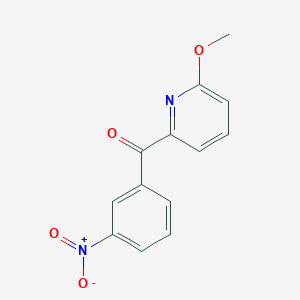

6-Methoxy-2-(3-nitrobenzoyl)pyridine

Description

Properties

IUPAC Name |

(6-methoxypyridin-2-yl)-(3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c1-19-12-7-3-6-11(14-12)13(16)9-4-2-5-10(8-9)15(17)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOYWFUKPNHCIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401243924 | |

| Record name | (6-Methoxy-2-pyridinyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401243924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187171-37-4 | |

| Record name | (6-Methoxy-2-pyridinyl)(3-nitrophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methoxy-2-pyridinyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401243924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methoxylation of 2-amino-3-nitro-6-chloropyridine

- Starting material: 2-amino-3-nitro-6-chloropyridine.

- Reagent: Sodium methoxide in methanol.

- Conditions: Temperature between 10–60 °C, preferably 25–30 °C.

- Molar ratio: Sodium methoxide 1.0 to 1.5 moles per mole of substrate, optimally 1.05 moles.

- Work-up: Quenching reaction mass in water at 10–40 °C, preferably 25–30 °C.

- Isolation: Product obtained by filtration or extraction at ambient temperature.

This step converts the chloro substituent at the 6-position to a methoxy group, yielding 2-amino-3-nitro-6-methoxypyridine, a crucial intermediate.

Synthesis of 2-amino-3-nitro-6-chloropyridine

- Starting material: 2,6-dichloro-3-nitropyridine.

- Method: Ammonolysis using aqueous ammonia in methanol.

- Conditions: 35–40 °C for 2 hours.

- Product isolation: Filtration after cooling to 20 °C.

The 2,6-dichloro-3-nitropyridine itself is prepared by nitration of 2,6-dichloropyridine using a mixture of concentrated sulfuric acid and nitric acid, followed by cooling and filtration.

Reduction to 2,3-diamino-6-methoxypyridine (Related Intermediate)

- Reduction of: 2-amino-6-methoxy-3-nitropyridine.

- Reducing agents: Metals such as iron, tin, zinc, or their chlorides.

- Preferred: Stannous chloride dihydrate in concentrated hydrochloric acid.

- Temperature: 25–80 °C, preferably 35–40 °C.

- Isolation: Filtration or extraction of 2,3-diamino-6-methoxypyridine dihydrochloride.

- Neutralization: With aqueous ammonia to pH 7–8 at 10–30 °C to precipitate free base.

Though this step is more relevant for preparing diamino derivatives, it demonstrates the reduction of nitro groups on methoxypyridine rings, a key transformation applicable to related nitro-substituted intermediates.

Alternative Synthetic Routes and Related Preparations

Nitration and Diazotization Routes

Palladium-Catalyzed Arylation

- For related 2-arylated pyridine or benzoxazole compounds, palladium-catalyzed direct arylation via deprotonative cross-coupling has been reported.

- This method allows for the introduction of aryl groups at the 2-position under milder conditions and with high regioselectivity.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield/Purity | Notes |

|---|---|---|---|---|---|

| 1 | 2,6-Dichloropyridine | Nitration (HNO3/H2SO4) | 2,6-Dichloro-3-nitropyridine | Isolated by filtration | Classic nitration of chloropyridine |

| 2 | 2,6-Dichloro-3-nitropyridine | Ammonolysis (aqueous NH3 in MeOH, 35–40 °C) | 2-Amino-3-nitro-6-chloropyridine | Filtration isolation | Amination at 2-position |

| 3 | 2-Amino-3-nitro-6-chloropyridine | Sodium methoxide in MeOH, 25–30 °C | 2-Amino-3-nitro-6-methoxypyridine | Filtration or extraction | Methoxylation replacing 6-chloro |

| 4 | 2-Amino-3-nitro-6-methoxypyridine | Reduction (SnCl2·2H2O in HCl, 35–40 °C) | 2,3-Diamino-6-methoxypyridine | ~92% yield, 99% purity by HPLC | Demonstrates nitro reduction on methoxypyridine |

| 5 | 6-Methoxypyridine derivative | Acylation with 3-nitrobenzoyl chloride | 6-Methoxy-2-(3-nitrobenzoyl)pyridine | Not explicitly reported | Standard aromatic acylation techniques apply |

Research Findings and Industrial Relevance

- The methoxylation step using sodium methoxide is efficient, with mild reaction conditions and good yields, making it industrially attractive.

- Reduction of nitro groups to amino groups on methoxypyridine rings can be reliably achieved using stannous chloride in acidic medium, ensuring high purity products.

- Nitration and ammonolysis steps are well-established, with manageable reaction conditions and scalable procedures.

- Palladium-catalyzed arylation offers a modern alternative for introducing aryl groups at the 2-position, providing potential routes for structural diversification.

- The combination of these methods allows for the synthesis of this compound with high purity and yield, suitable for pharmaceutical and agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(3-nitrobenzoyl)pyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: 6-Methoxy-2-(3-aminobenzoyl)pyridine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-2-(3-nitrobenzoyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(3-nitrobenzoyl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Reactivity and Binding

- The nitro group in this compound is strongly electron-withdrawing, enhancing electrophilicity at the benzoyl moiety. This contrasts with 6-Methoxy-2-(4'-tolyl)imidazo[1,2-a]pyridine , where the methyl group is electron-donating, leading to upfield NMR shifts in aromatic protons .

- The methoxy group in all compared compounds contributes to solubility in polar solvents and may stabilize the pyridine ring through resonance effects.

Structural Diversity and Applications Organotin derivatives like 6-Methoxy-2-(tributylstannyl)pyridine are specialized reagents in synthetic chemistry, whereas the nitrobenzoyl analog may serve as a precursor for amide or ester formation. Imidazo[1,2-a]pyridines (e.g., VI.4b in ) are bioactive scaffolds with demonstrated interest in neuroscience, unlike the target compound, which lacks direct evidence of pharmacological activity .

Molecular Weight and Complexity

- The benzodioxin-containing derivative (MW 391.46) is significantly larger and more structurally complex than this compound, suggesting divergent pharmacokinetic profiles if used in drug discovery .

Synthetic Accessibility While this compound is commercially available, its synthesis likely involves Friedel-Crafts acylation or similar methods. In contrast, imidazo[1,2-a]pyridines require condensation of α-bromo ketones with aminopyridines .

Biological Activity

6-Methoxy-2-(3-nitrobenzoyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Antimicrobial Properties

Research has indicated that derivatives of pyridine, including this compound, exhibit significant antimicrobial activity. A study focusing on various pyridine derivatives demonstrated that certain compounds showed promising antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, indicating their potential as therapeutic agents.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 16 | Escherichia coli |

Anticancer Activity

In vitro studies have also highlighted the anticancer properties of this compound. One notable study reported that this compound exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of apoptotic markers.

Case Study: MCF-7 Cell Line

A detailed investigation into the effects of this compound on MCF-7 cells revealed:

- IC50 Value : 25 µM

- Effects : Significant reduction in cell viability and induction of apoptosis.

- Mechanism : Upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives is often influenced by their structural features. The presence of electron-withdrawing groups, such as the nitro group in this compound, enhances its reactivity and interaction with biological targets. Comparative studies with similar compounds have shown that modifications in the substituents can lead to variations in potency and selectivity.

Q & A

Q. What are the established synthetic routes for 6-Methoxy-2-(3-nitrobenzoyl)pyridine, and what are their key reaction conditions?

The synthesis typically involves multi-step reactions, such as coupling a pyridine core with a nitrobenzoyl group. A common method includes:

- Step 1 : Methoxylation of the pyridine ring at the 6-position using methanol or dimethyl sulfate under basic conditions (e.g., NaH or K₂CO₃) .

- Step 2 : Nitrobenzoylation at the 2-position via Friedel-Crafts acylation, employing AlCl₃ as a catalyst and nitrobenzoyl chloride as the acylating agent .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol are standard for isolating the pure compound .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and electronic environments (e.g., methoxy proton at δ 3.8–4.0 ppm, nitrobenzoyl carbonyl at δ 165–170 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) using a C18 column and UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 299.07) .

Advanced Research Questions

Q. How do electronic effects of the nitro and methoxy groups influence the compound’s reactivity in cross-coupling reactions?

The 3-nitrobenzoyl group acts as a strong electron-withdrawing moiety, enhancing the pyridine ring’s electrophilicity for Suzuki-Miyaura couplings. Conversely, the 6-methoxy group donates electron density via resonance, potentially competing with the nitro group’s effects. Researchers must optimize catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and base selection (K₂CO₃ vs. Cs₂CO₃) to balance these opposing electronic influences .

Q. What strategies resolve discrepancies in reported spectral data for this compound derivatives?

Contradictions in NMR or IR spectra often arise from:

- Solvent effects : Ensure consistent deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) for NMR comparisons .

- Tautomeric equilibria : Investigate pH-dependent shifts using variable-temperature NMR .

- Impurity profiles : Cross-validate with LC-MS to rule out byproducts .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- DFT Calculations : Predict electron density maps to identify reactive sites for functionalization (e.g., adding halogen groups at the 4-position of the pyridine ring) .

- Molecular Docking : Screen derivatives against target proteins (e.g., kinase enzymes) to prioritize synthesis of high-binding-affinity analogs .

Methodological Challenges

Q. What experimental controls are essential when assessing the compound’s stability under varying pH conditions?

- Buffer Systems : Use phosphate (pH 2–8) and borate (pH 9–12) buffers to cover physiological and extreme ranges.

- Degradation Monitoring : Track hydrolysis of the nitrobenzoyl group via HPLC at timed intervals (0, 24, 48 hrs) .

- Light Exposure : Include dark controls to differentiate thermal vs. photolytic degradation .

Q. How can researchers optimize yields in large-scale syntheses while minimizing side reactions?

- Catalyst Loading : Reduce Pd catalyst to 0.5 mol% to prevent homocoupling byproducts .

- Temperature Gradients : Employ microwave-assisted synthesis to shorten reaction times and suppress decomposition .

- Workup Protocols : Use aqueous NaHCO₃ washes to remove unreacted nitrobenzoyl chloride .

Data Interpretation and Validation

Q. What statistical methods are recommended for analyzing dose-response data in biological assays involving this compound?

- Nonlinear Regression : Fit data to a sigmoidal curve (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points in triplicate experiments .

Q. How do crystallographic studies inform the compound’s solid-state behavior?

Single-crystal X-ray diffraction reveals:

- Packing Motifs : π-π stacking between nitrobenzoyl groups and hydrogen bonding via methoxy oxygen .

- Thermal Stability : Correlate melting points with lattice energy calculations .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling nitro-containing derivatives of this compound?

- Explosivity Risk : Avoid grinding dry nitro derivatives; use wet milling with ethanol .

- Toxicity Mitigation : Conduct reactions in fume hoods with PPE (gloves, goggles) and monitor NO₂ off-gassing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.